molecular formula C10H17NO2 B8461992 (5S)-5-cyclohexylmorpholin-3-one

(5S)-5-cyclohexylmorpholin-3-one

Cat. No.: B8461992
M. Wt: 183.25 g/mol
InChI Key: DAJWSYDQLKSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-cyclohexylmorpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a cyclohexyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-cyclohexylmorpholin-3-one typically involves the cyclization of amino alcohols with cyclohexyl-substituted reagents. One common method is the reaction of cyclohexylamine with epoxides or aziridines under acidic or basic conditions to form the morpholine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5S)-5-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

(5S)-5-cyclohexylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: (5S)-5-cyclohexylmorpholin-3-one is unique due to the presence of both the morpholine ring and the cyclohexyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for designing new molecules with specific biological activities .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-cyclohexylmorpholin-3-one

InChI

InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)

InChI Key

DAJWSYDQLKSMNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2COCC(=O)N2

Origin of Product

United States

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